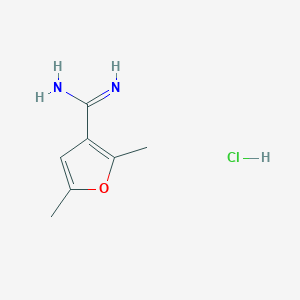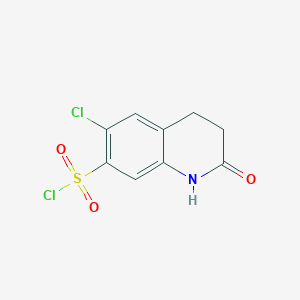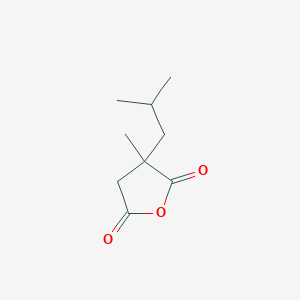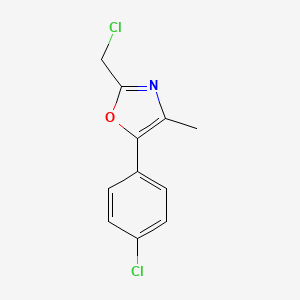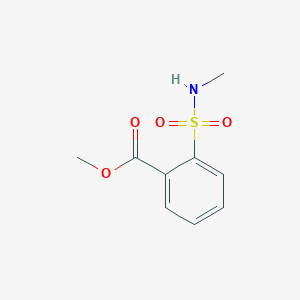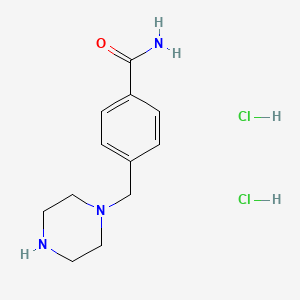amine CAS No. 1019488-32-4](/img/structure/B1454039.png)
[(2-Chlorophenyl)methyl](3-methylbutan-2-yl)amine
説明
“(2-Chlorophenyl)methylamine” is a chemically differentiated building block for organic synthesis and medicinal chemistry, specifically for the preparation of drug candidates containing hindered amine motifs . It is traditionally challenging to access .
Synthesis Analysis
This hindered amine was accessed via a recent publication reported by Baran and coworkers using an innovative hydroamination method . The synthesis of this drug has been done in five steps .Molecular Structure Analysis
The molecular formula of “(2-Chlorophenyl)methylamine” is C12H18ClN . The molecular weight is 211.73102 .科学的研究の応用
Antiviral Activity
The indole derivatives, which include compounds similar to (2-Chlorophenyl)methylamine, have been reported to exhibit antiviral properties. For instance, certain indole derivatives have shown inhibitory activity against influenza A and other viruses . This suggests that (2-Chlorophenyl)methylamine could potentially be used in the development of new antiviral drugs.
Anti-inflammatory Properties
Indole derivatives are known for their anti-inflammatory effects. The structure of (2-Chlorophenyl)methylamine could be explored for its potential to reduce inflammation, which is a common symptom in various diseases and conditions .
Anticancer Applications
Compounds with an indole base structure have been studied for their anticancer activities. The ability of these compounds to bind with high affinity to multiple receptors makes them candidates for cancer treatment research .
Anti-HIV Effects
Some indole derivatives have been synthesized and screened for their anti-HIV activity. They have shown promising results in inhibiting HIV-1 and HIV-2 strains replication in acutely infected cells . This indicates a potential research avenue for (2-Chlorophenyl)methylamine in HIV treatment.
Antioxidant Capacity
The antioxidant properties of indole derivatives make them interesting for research into diseases caused by oxidative stress. (2-Chlorophenyl)methylamine could be investigated for its ability to neutralize free radicals .
Antimicrobial and Antitubercular Activity
Indole derivatives have been found to possess antimicrobial and antitubercular activities. Research into (2-Chlorophenyl)methylamine could explore its effectiveness against various bacterial infections, including tuberculosis .
Antidiabetic Potential
The indole nucleus is present in many pharmacologically active compounds that have been used to treat diabetes. The biological activity of (2-Chlorophenyl)methylamine could be harnessed in the development of new antidiabetic medications .
Antimalarial Properties
Indole derivatives have also been explored for their antimalarial properties. Given the structural similarity, (2-Chlorophenyl)methylamine could be a candidate for creating new antimalarial drugs .
Safety and Hazards
作用機序
In the pharmaceutical industry, amines can be found in a variety of therapeutic agents, including cardiovascular drugs, antihistamines, and psychoactive drugs . The presence of the amine group can influence the drug’s pharmacological properties, such as its affinity for certain receptors or its ability to cross the blood-brain barrier .
The compound also contains a chlorophenyl group, which is a common feature in many pharmaceuticals and can influence the compound’s lipophilicity, metabolic stability, and binding to target proteins .
特性
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-methylbutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN/c1-9(2)10(3)14-8-11-6-4-5-7-12(11)13/h4-7,9-10,14H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FERDWPKMEPWCTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)NCC1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2-Chlorophenyl)methyl](3-methylbutan-2-yl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[4-(Phenoxymethyl)phenyl]methanamine hydrochloride](/img/structure/B1453958.png)
![3-{Bicyclo[2.2.1]heptan-2-ylmethyl}-1,2-oxazol-5-amine](/img/structure/B1453959.png)


